Lisdexamfetamine

Descripción general

Descripción

Lisdexamfetamina es un profármaco de dextroanfetamina, un estimulante del sistema nervioso central. Se usa comúnmente para tratar el trastorno por déficit de atención e hiperactividad (TDAH) y el trastorno por atracón (TEA) moderado a grave en adultos. Lisdexamfetamina es única porque es un compuesto inactivo hasta que se metaboliza en el cuerpo, donde se convierte en su forma activa, dextroanfetamina .

Métodos De Preparación

La lisdexamfetamina se sintetiza a partir de D-anfetamina y L-lisina. Un método implica hacer reaccionar D-anfetamina con (S)-2,5-dioxopirrolidin-1-il 2,6-bis(terc-butoxicarbonilamino)hexanoato para formar un intermedio de lisina-anfetamina que lleva grupos protectores de terc-butilcarbamato. Este intermedio luego se trata con ácido clorhídrico para eliminar los grupos protectores, lo que produce lisdexamfetamina como su sal clorhidrato . Otro método implica usar un intermedio de anhídrido mixto y purificar el producto por cristalización .

Análisis De Reacciones Químicas

Lisdexamfetamina se somete a hidrólisis por enzimas en los glóbulos rojos para liberar dextroanfetamina y L-lisina . La principal reacción involucrada es la hidrólisis del enlace amida que une D-anfetamina y L-lisina. Los reactivos comunes utilizados en la síntesis incluyen carbonato de disuccinimidilo y diciclohexilcarbodiimida . El principal producto formado a partir de estas reacciones es dextroanfetamina, que es responsable de los efectos farmacológicos del compuesto .

Aplicaciones Científicas De Investigación

Indications

Attention Deficit Hyperactivity Disorder (ADHD)

Lisdexamfetamine is indicated for the treatment of ADHD in both pediatric and adult populations. Clinical trials have demonstrated its efficacy in reducing symptoms associated with ADHD, such as inattention, hyperactivity, and impulsivity. The drug is approved for use in individuals aged six years and older.

Binge Eating Disorder (BED)

In addition to ADHD, this compound is also approved for the treatment of moderate to severe BED in adults. Clinical studies have shown significant reductions in binge eating days per week when compared to placebo, highlighting its efficacy in managing this condition .

Pharmacological Profile

This compound functions as a prodrug, meaning it is converted into its active form, dextroamphetamine, after administration. This conversion occurs through enzymatic hydrolysis, primarily via human peptide transporter 1. Dextroamphetamine acts on the central nervous system by increasing the release of norepinephrine and dopamine while inhibiting their reuptake . This mechanism underlies its therapeutic effects in both ADHD and BED.

ADHD Treatment

A meta-analysis involving multiple studies has shown that this compound significantly alleviates ADHD symptoms across various scales (e.g., ADHD-Rating Scale-IV). The effect sizes were consistent across different dosages, indicating robust efficacy .

| Study | Sample Size | Dosage | Efficacy Measure | Outcome |

|---|---|---|---|---|

| Study 1 | 383 | 50/70 mg | Binge Eating Days | -1.35 |

| Study 2 | 390 | 50/70 mg | Binge Eating Days | -1.66 |

| Meta-Analysis | Varies | 30-70 mg | ADHD-RS-IV | Significant improvement |

Binge Eating Disorder Treatment

In two pivotal trials assessing this compound for BED, participants experienced a statistically significant decrease in binge eating episodes compared to placebo groups. The results indicated that patients receiving this compound had fewer binge eating days per week, affirming its role as an effective treatment option for this disorder .

Safety Profile

This compound is generally well-tolerated, with common adverse effects including dry mouth, insomnia, and decreased appetite. Serious adverse events are rare but can occur . Long-term studies have shown that it maintains a favorable safety profile over extended periods of use .

Case Study: Methamphetamine Dependence

A pilot study evaluated the safety and tolerability of higher doses of this compound (up to 250 mg/day) in individuals with methamphetamine dependence. Results indicated that participants tolerated the higher doses well, suggesting potential for this compound as an adjunctive treatment for substance use disorders .

Case Study: Long-Term Efficacy

A long-term study conducted over one year assessed the safety and efficacy of this compound in children and adolescents with ADHD. The findings revealed significant improvements in ADHD symptoms without serious adverse effects, supporting its use as a long-term treatment option .

Mecanismo De Acción

Lisdexamfetamina ejerce sus efectos al convertirse en dextroanfetamina, que aumenta los niveles de dopamina y norepinefrina en el cerebro al bloquear su recaptación y promover su liberación . Esto conduce a una neurotransmisión mejorada y una mejor atención y concentración en individuos con TDAH. Los objetivos moleculares involucrados incluyen el transportador de dopamina y el transportador de norepinefrina .

Comparación Con Compuestos Similares

Lisdexamfetamina a menudo se compara con otros medicamentos estimulantes como metilfenidato y combinaciones de anfetamina/dextroanfetamina. A diferencia del metilfenidato, que actúa directamente como estimulante, lisdexamfetamina es un profármaco que requiere activación metabólica . En comparación con las combinaciones de anfetamina/dextroanfetamina, lisdexamfetamina tiene una duración de acción más larga y un menor potencial de abuso debido a su naturaleza de profármaco . Compuestos similares incluyen metilfenidato, dexmetilfenidato y anfetamina/dextroanfetamina .

Actividad Biológica

Lisdexamfetamine dimesylate, commonly known as this compound, is a prodrug of dextroamphetamine, primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and moderate to severe binge eating disorder (BED). This compound exhibits a unique pharmacological profile that influences its biological activity, efficacy, and safety. This article delves into the biological mechanisms, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound is converted into its active form, dextroamphetamine, through enzymatic hydrolysis. This process primarily occurs via the human peptide transporter 1 (PEPT1) in the gastrointestinal tract and involves erythrocytes that enzymatically convert this compound into l-lysine and d-amphetamine .

Pharmacodynamics :

- Dextroamphetamine : The active metabolite acts as a central nervous system (CNS) stimulant. It inhibits the reuptake of norepinephrine and dopamine at presynaptic neurons and promotes their release into the synaptic cleft, thereby increasing catecholamine availability in the brain .

- Prodrug Advantage : As a prodrug, this compound is less likely to be misused compared to other stimulants because it remains inactive until metabolized .

ADHD Treatment

This compound has been extensively studied for its efficacy in treating ADHD. A meta-analysis indicated significant improvements in ADHD symptoms when comparing doses of 20 mg and above against placebo. The primary outcome measures included scores from the ADHD Rating Scale-IV (ADHD-RS-IV) across various subscales .

Table 1: Efficacy of this compound in ADHD Treatment

| Study | Sample Size | Dosage (mg) | Efficacy Measure | Results |

|---|---|---|---|---|

| Study 1 | 418 | 50-70 | ADHD-RS-IV | Significant reduction in symptoms vs placebo |

| Study 2 | 11 publications | Various | Pooled effect sizes | Effective symptom alleviation without significant dosage differences |

Binge Eating Disorder Treatment

In patients with moderate to severe BED, this compound has shown promising results. A randomized clinical trial demonstrated that participants receiving this compound had a significantly lower relapse rate compared to those on placebo (3.7% vs 32.1%) over six months .

Table 2: Efficacy of this compound in BED

| Study | Sample Size | Dosage (mg) | Relapse Rate (%) | Comparison |

|---|---|---|---|---|

| Trial 1 | 418 | 50-70 | 3.7 (LDX) vs 32.1 (Placebo) | Statistically significant |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Common treatment-emergent adverse events include dry mouth, insomnia, and headache . The compound's pharmacokinetics indicate rapid absorption with a short elimination half-life, averaging less than one hour post-administration .

Table 3: Common Adverse Events Associated with this compound

| Adverse Event | Incidence (%) |

|---|---|

| Dry Mouth | >10% |

| Insomnia | >10% |

| Headache | >10% |

Case Studies

A case study involving a patient with ADHD demonstrated significant improvement in focus and organization after treatment with this compound. The patient reported decreased cravings for illicit stimulants and improved overall functioning after two months of therapy .

Another pilot study evaluated this compound as a treatment option for acute methamphetamine withdrawal. Although preliminary with only ten participants, results suggested that this compound was safe and well-tolerated .

Propiedades

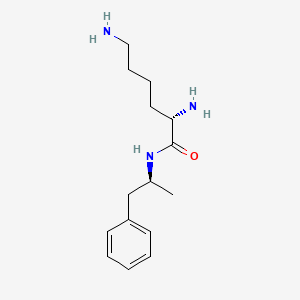

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBHXZCDAVEXEY-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209652 | |

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

9.7 °C; 49.5 °F (closed cup) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lisdexamfetamine is a prodrug of dextroamphetamine. The active form of this drug blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites for the reuptake of norepinephrine and dopamine in vitro. The mechanism of therapeutic action in attention deficit hyperactivity disorder (ADHD) is not fully understood,. Amphetamines have been recently found to target the trace amine-associated receptor 1 (TAAR1), which was recently discovered. This may explain some of its effects on the extraneuronal space,,. Ultimately, the ability of this agent to increase synaptic concentrations of the catecholamine neurotransmitters noradrenaline and dopamine in the prefrontal cortex (PFC), and in the striatum, results in several behavioral changes,., Lisdexamfetamine is a prodrug of dextroamphetamine. Amphetamines are non-catecholamine sympathomimetic amines with CNS stimulant activity. Amphetamines block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space. The parent drug, lisdexamfetamine, does not bind to the sites responsible for the reuptake of norepinephrine and dopamine in vitro. | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden-colored solid from methanol | |

CAS No. |

608137-32-2 | |

| Record name | Lisdexamfetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608137-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisdexamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisdexamfetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisdexamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LISDEXAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lisdexamfetamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120-122 °C | |

| Record name | Lisdexamfetamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.